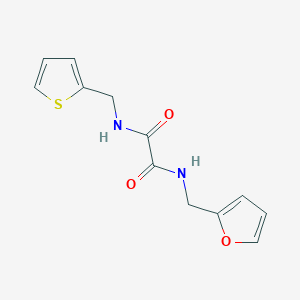
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide (FTO) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTO is a small molecule inhibitor of fat mass and obesity-associated protein (FTO), which is a member of the AlkB family of dioxygenases. FTO is involved in the regulation of RNA demethylation, and its dysregulation has been linked to various diseases, including obesity, diabetes, and cancer.
Mécanisme D'action
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is involved in the regulation of RNA demethylation, which is a crucial process in gene expression and cellular function. N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide-mediated RNA demethylation involves the removal of the N6-methyladenosine (m6A) modification from RNA molecules. The dysregulation of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide-mediated RNA demethylation has been linked to various diseases, including obesity, diabetes, and cancer. N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors bind to the active site of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide and prevent the demethylation of RNA molecules, leading to the inhibition of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide-mediated cellular processes.
Biochemical and Physiological Effects
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have been shown to have various biochemical and physiological effects. In animal models of obesity and diabetes, N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have been shown to reduce body weight, improve glucose homeostasis, and decrease insulin resistance. In cancer cells, N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have been shown to inhibit the growth and proliferation of cancer cells, enhance the efficacy of chemotherapy, and induce apoptosis. N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have also been shown to have anti-inflammatory effects and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have several advantages for lab experiments, including their high potency, selectivity, and stability. N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have been optimized to produce high yields and purity, making them suitable for various research applications. However, N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors also have some limitations, including their potential off-target effects and the need for further optimization to improve their pharmacokinetic properties.
Orientations Futures
There are numerous future directions for N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide research, including the development of new N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors with improved pharmacokinetic properties, the identification of new N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide substrates, and the elucidation of the role of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide in various diseases. N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have the potential to be used as therapeutic agents for obesity, diabetes, and cancer, and further research is needed to explore their clinical applications. Additionally, the development of new tools and techniques for studying N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide-mediated RNA demethylation will provide new insights into the role of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide in gene expression and cellular function.
Méthodes De Synthèse
The synthesis of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves a multi-step process that starts with the preparation of furan-2-ylmethylamine and thiophen-2-ylmethylamine. These two amines are then reacted with oxalyl chloride to form the corresponding acid chlorides, which are subsequently reacted with ammonia to form the corresponding amides. The final step involves the reaction of the two amides to form N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide. The synthesis of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been optimized to produce high yields and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been extensively studied for its potential applications in various fields, including obesity, diabetes, and cancer research. N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have been shown to reduce body weight and improve glucose homeostasis in animal models of obesity and diabetes. In cancer research, N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have been shown to inhibit the growth and proliferation of cancer cells by targeting N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide-mediated RNA demethylation. N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have also been shown to enhance the efficacy of chemotherapy in cancer cells.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOJGGNBTANNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

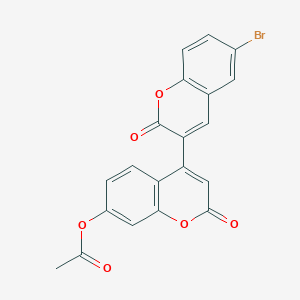
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2624805.png)

![N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2624807.png)
![3-(2-methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2624808.png)

![[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2624812.png)
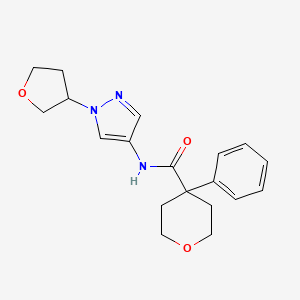

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B2624819.png)
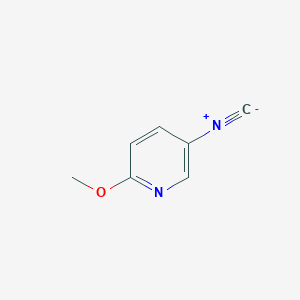
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2624821.png)
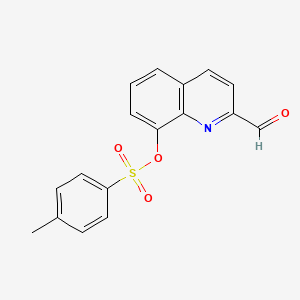
![Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2624826.png)